Home > Products > Screening Compounds P29902 > 1-[2-Hydroxy-3-[2-methoxy-4-[[2-(2-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol
1-[2-Hydroxy-3-[2-methoxy-4-[[2-(2-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol -

1-[2-Hydroxy-3-[2-methoxy-4-[[2-(2-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol

Catalog Number: EVT-6216336
CAS Number:
Molecular Formula: C25H36N2O5
Molecular Weight: 444.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (Batefenterol)

Compound Description: Batefenterol (TD-5959, GSK961081) is a first-in-class dual pharmacology multivalent muscarinic antagonist and β2 agonist bronchodilator. It demonstrated 24-hour duration of action in guinea pig bronchoprotection models and exhibited high lung selectivity, low systemic exposure, and favorable crystalline forms for inhalation devices. [] Batefenterol showed promising results in a phase 2b trial with patients suffering from moderate to severe chronic obstructive pulmonary disease (COPD). It produced statistically and clinically significant improvements compared to placebo and numerically greater improvements in the primary endpoint of trough FEV1 compared to salmeterol after 4 weeks of dosing. []

6-[4-[3-[[2-Hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone

Compound Description: This compound, existing as a mixture of four stereoisomers due to two asymmetric centers, exhibits a unique combination of vasodilation and β-adrenergic antagonist activity. [] Research on its stereoisomers revealed that the RA,SB isomer exhibited a slightly improved overall profile compared to the complete mixture, while the other three isomers showed reduced activity as vasodilators and/or β-adrenergic antagonists. []

4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507)

Compound Description: L755507 is a selective β3-adrenoceptor agonist. It demonstrates potent activation of adenylate cyclase and MAPK signaling pathways by coupling to both Gs and Gi proteins. []

(S)-N-[4-[2-[[3-[3-(Acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337)

Compound Description: L748337 is a selective β3-adrenoceptor antagonist. It predominantly couples to Gi proteins to activate MAPK signaling and exhibits significant activity in increasing extracellular acidification rate, primarily via p38 MAPK activation. []

Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl)amino]cyclohexyl}benzoate hydrochloride (SAR150640)

Compound Description: SAR150640 is a potent and selective β3-adrenoceptor agonist with potential for treating preterm labor. It shows high affinity for β3-adrenoceptors and effectively increases cAMP production in human cell lines expressing these receptors. [] SAR150640 inhibits oxytocin-induced intracellular Ca2+ mobilization and extracellular signal-regulated kinase 1/2 phosphorylation and displays potent relaxation of human myometrial strips. [] In vivo studies in cynomolgus monkeys demonstrated dose-dependent inhibition of myometrial contractions without significant cardiovascular effects, supporting its potential therapeutic use. []

2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl)phenoxy]-2-methylpropionic acid

Compound Description: This β3-adrenoceptor agonist effectively relaxes the bladder, making it a potential therapeutic agent for urinary dysfunction. [] It exhibits selective agonism towards β3-adrenoceptors in functional assays using ferret detrusor, rat uterus, and rat atrium. [] Introducing chlorine or methyl substituents at the ortho position of the phenyl ring further enhances β3-adrenoceptor selectivity. [] In vivo studies in rats demonstrated its ability to lower intrabladder pressure without affecting heart rate, supporting its potential for clinical use in treating urinary dysfunction. []

3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid (SC-57461A)

Compound Description: SC-57461A is a potent leukotriene A4 hydrolase inhibitor identified through structure-activity relationship studies focusing on orally active compounds. [] It exhibits good oral activity in a mouse ex vivo whole blood LTB4 production assay and shows promise as a potential therapeutic agent for inflammatory diseases. []

2-(3, 5-di-tert-butyl-4-hydroxyphenyl)-3-[3-[N-methyl-N-[2-[3, 4-(methylenedioxy)phenoxy]ethyl]amino]propyl]-1,3-thiazolidin-4-one (7o)

Compound Description: Compound 7o demonstrates a unique profile as a calcium antagonist with calcium overload inhibition and antioxidant activity, making it a promising candidate for treating ischemic conditions. [] It exhibits potent activity in various in vitro models: K+-depolarized rat aorta for Ca2+ antagonistic activity, veratridine-induced Ca2+ overload model of rat cardiomyocytes for Ca2+ overload prevention, and soybean lipoxygenase-induced lipid peroxidation model of rabbit low-density lipoprotein for antioxidant activity. []

Properties

Product Name

1-[2-Hydroxy-3-[2-methoxy-4-[[2-(2-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol

IUPAC Name

1-[2-hydroxy-3-[2-methoxy-4-[[2-(2-methoxyphenyl)ethylamino]methyl]phenoxy]propyl]piperidin-4-ol

Molecular Formula

C25H36N2O5

Molecular Weight

444.6 g/mol

InChI

InChI=1S/C25H36N2O5/c1-30-23-6-4-3-5-20(23)9-12-26-16-19-7-8-24(25(15-19)31-2)32-18-22(29)17-27-13-10-21(28)11-14-27/h3-8,15,21-22,26,28-29H,9-14,16-18H2,1-2H3

InChI Key

HWVCCRAPTHHOHU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CCNCC2=CC(=C(C=C2)OCC(CN3CCC(CC3)O)O)OC

Canonical SMILES

COC1=CC=CC=C1CCNCC2=CC(=C(C=C2)OCC(CN3CCC(CC3)O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.